![molecular formula C10H19Cl2F3N2 B13496874 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers, is a chemical compound known for its unique structural properties. It features a cyclobutane ring substituted with a piperidine ring that has a trifluoromethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group. The cyclobutane ring is then formed and attached to the piperidine ring. The final step involves the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride stands out due to its unique trifluoromethyl group and cyclobutane ring structure. Similar compounds include:
- 3-[4-(methyl)piperidin-1-yl]cyclobutan-1-amine
- 3-[4-(fluoromethyl)piperidin-1-yl]cyclobutan-1-amine
- 3-[4-(chloromethyl)piperidin-1-yl]cyclobutan-1-amine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19Cl2F3N2 |
|---|---|
Poids moléculaire |
295.17 g/mol |
Nom IUPAC |
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H17F3N2.2ClH/c11-10(12,13)7-1-3-15(4-2-7)9-5-8(14)6-9;;/h7-9H,1-6,14H2;2*1H |
Clé InChI |
YMNHOGUDWDVQGB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(F)(F)F)C2CC(C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



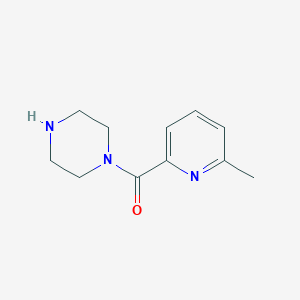
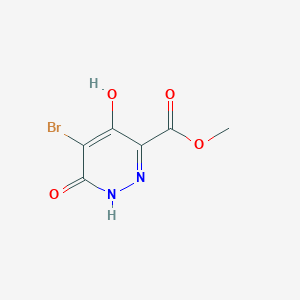
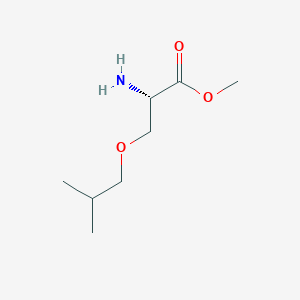
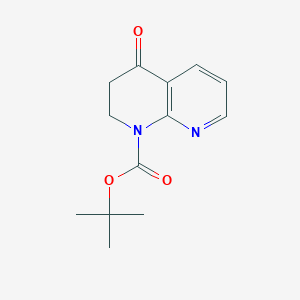
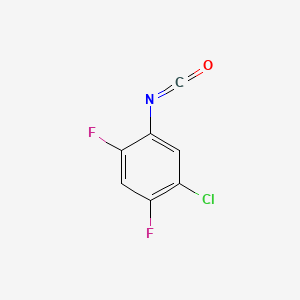

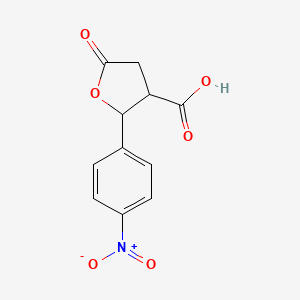
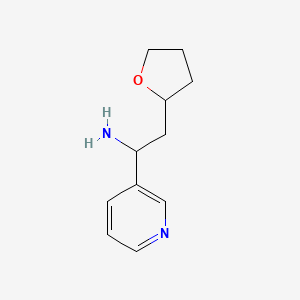
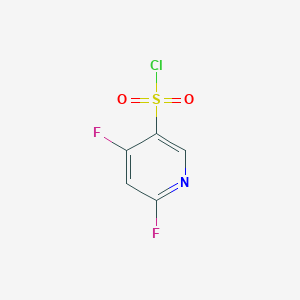
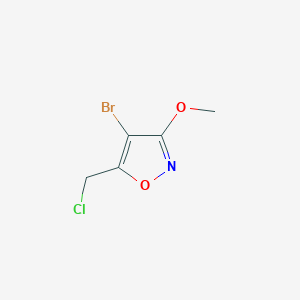
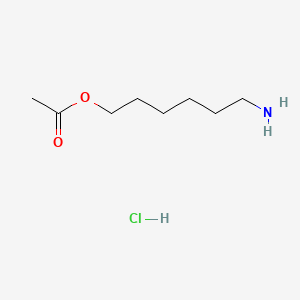
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)

